[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester
Overview
Description
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester is a chemical compound with the molecular formula C10H13N3O5S and a molecular weight of 287.29 . It is also known by alternate names such as Methyl N-[3-(N,N-Dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridinyl ring with a dimethylaminocarbonyl group and a sulfonylcarbamic acid methyl ester group attached . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a melting point of 183-185°C . It is slightly soluble in DMSO and methanol . It should be stored in a refrigerator .Scientific Research Applications
Chemical Synthesis and Modification : This compound has been involved in the improvement of synthesis methods for various chemicals. For instance, Wen-jun (2007) detailed an improved synthesis method for a related compound using a similar catalyst structure (Liang Wen-jun, 2007).
Role in Drug Synthesis : It's used in the synthesis of investigational drugs, such as those for Alzheimer's disease. Ciszewska et al. (1997) synthesized a related compound for this purpose (G. Ciszewska et al., 1997).
Crystal Structure Analysis : The compound is also significant in studying crystal structures to understand chemical reactions. Shi et al. (2010) used crystal structure analysis for gaining insights into an unexpected carbon dioxide insertion reaction (M. Shi, Yu-mei Shen, Jian‐Kang Jiang, 2010).
Solvent Role and Phase Transformation : Zhu et al. (2020) investigated the role of solvents in the formation and desolvation of methanol solvate, using a similar compound (Huaxiang Zhu et al., 2020).
Antimicrobial Activity : Zareef et al. (2008) explored the synthesis and antimicrobial activity of compounds using related chemical structures (M. Zareef, R. Iqbal, M. Arfan, 2008).
Synthesis of Biologically Interesting Compounds : Sa̧czewski et al. (2010) discussed the synthesis of novel aryl(heteroaryl)sulfonyl ureas, indicating the versatility of this compound in creating biologically interesting molecules (F. Sa̧czewski et al., 2010).
Metabolite Identification : Dietrich et al. (1995) identified metabolites of a similar compound, demonstrating its role in understanding metabolic pathways (R. Dietrich, R. W. Reiser, B. Stieglitz, 1995).
Engineering Polymer Development : Kerres and Ullrich (2001) developed new polymers containing basic side groups like pyridine and dimethylamino groups, showcasing the compound's utility in polymer science (J. Kerres, A. Ullrich, 2001).
properties
IUPAC Name |
methyl N-[3-(dimethylcarbamoyl)pyridin-2-yl]sulfonylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c1-13(2)9(14)7-5-4-6-11-8(7)19(16,17)12-10(15)18-3/h4-6H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMCNQDUONDJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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